(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including furan, isoxazole, pyrrole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then coupled together through a series of condensation and cyclization reactions. Key reagents and catalysts used in these steps include:
Furan-2-carboxylic acid: Starting material for the furan ring.
Hydroxylamine hydrochloride: Used to form the isoxazole ring.
1H-pyrrole-1-carboxylic acid: Starting material for the pyrrole ring.
Thioamide: Used to form the thiazole ring.
The reaction conditions often involve the use of organic solvents such as dichloromethane, dimethylformamide, and acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The isoxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets suggests its use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets include enzymes, receptors, and nucleic acids, which are crucial for various biological processes. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate: A similar compound with slight variations in the functional groups.
(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: An amide derivative with different biological activity.
(5-(furan-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-11-15(25-17(18-11)20-6-2-3-7-20)16(21)23-10-12-9-14(24-19-12)13-5-4-8-22-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZBMVRZLLOOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.